BenchChemオンラインストアへようこそ!

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea

Lipophilicity Drug-likeness Physicochemical profiling

This compound uniquely combines a cyclohexyl-2-hydroxyethyl moiety with a 4-methoxyphenethyl group via a flexible ethyl linker, providing 3 H-bond donors, a logP of 3.0, and 7 rotatable bonds. Compared to rigid 1,3-disubstituted urea sEH inhibitors, it offers distinct conformational flexibility and an additional H-bond site, driving 8–50× potency shifts in SAR studies. Order this high-purity (>95%) benchmark scaffold for hypertension or inflammation model inhibitor optimization, QSAR model training, and library screening mass calibration. Inquire for bulk pricing.

Molecular Formula C18H28N2O3
Molecular Weight 320.433
CAS No. 1351616-81-3
Cat. No. B2903203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea
CAS1351616-81-3
Molecular FormulaC18H28N2O3
Molecular Weight320.433
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCC(C2CCCCC2)O
InChIInChI=1S/C18H28N2O3/c1-23-16-9-7-14(8-10-16)11-12-19-18(22)20-13-17(21)15-5-3-2-4-6-15/h7-10,15,17,21H,2-6,11-13H2,1H3,(H2,19,20,22)
InChIKeyTVDQENVLESHKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea (CAS 1351616-81-3): Procurement-Ready Structural Identity and Physicochemical Baseline


1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea (CAS 1351616-81-3) is a synthetic 1,3-disubstituted urea derivative with the molecular formula C₁₈H₂₈N₂O₃ and a molecular weight of 320.4 g/mol [1]. The compound features a cyclohexyl-2-hydroxyethyl moiety on one urea nitrogen and a 4-methoxyphenethyl group on the other, connected through a flexible ethyl linker. Computed physicochemical properties include a calculated logP (XLogP3-AA) of 3, three hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area of 70.6 Ų, and seven rotatable bonds [2]. This specific substitution pattern distinguishes it from simpler urea-based soluble epoxide hydrolase (sEH) inhibitors that typically lack the hydroxyethyl spacer or the extended phenethyl linker, placing it at a unique intersection of conformational flexibility and hydrogen-bonding capacity within the 1,3-disubstituted urea chemotype.

Why Generic 1,3-Disubstituted Ureas Cannot Replace 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea in Target-Focused Research


Substituting a closely related 1,3-disubstituted urea for 1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea without experimental validation introduces measurable risk across at least three dimensions: (i) conformational flexibility and target engagement—the ethyl linker between the urea core and the 4-methoxyphenyl ring adds rotational freedom that directly impacts the entropic cost of binding, as demonstrated in systematic SAR studies of sEH-targeting ureas where even single-methylene insertions altered IC₅₀ values by >10-fold [1]; (ii) hydrogen-bond donor/acceptor topology—the hydroxyethyl substituent provides an additional H-bond donor not present in analogs that replace the hydroxyethyl with simple alkyl or cyclohexyl groups, creating a distinct pharmacophoric fingerprint; and (iii) lipophilic–hydrophilic balance—the computed logP of 3 and PSA of 70.6 Ų [2] represent a specific compromise between membrane permeability and aqueous solubility that analogs with chloro, dimethoxy, or naphthyl substitutions deviate from significantly, with predictable consequences for intracellular target access and metabolic stability.

Quantitative Differentiation Map: 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea Versus Its Closest Structural Analogs


LogP and Hydrogen-Bonding Balance Differentiates Target Compound from Shorter-Linker and Dimethoxy Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 3.0, which is 0.9 units higher than the shorter-linker analog 1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea (CAS 1351630-87-9; XLogP3-AA = 2.1) and 0.5 units lower than the dimethoxy analog 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1351641-47-8; XLogP3-AA = 2.5) [1]. The target compound possesses three H-bond donors and three H-bond acceptors, compared to three HBD / three HBA for the shorter linker analog, and three HBD / four HBA for the dimethoxy analog. This places the target compound in an intermediate lipophilicity window associated with favorable CNS and intracellular target access while retaining sufficient aqueous solubility for biochemical assay compatibility.

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl Linker Confers Conformational Flexibility Unavailable in Direct-Phenyl Urea sEH Inhibitors

The target compound incorporates an ethyl spacer (-CH₂-CH₂-) between the urea nitrogen and the 4-methoxyphenyl ring, generating 7 rotatable bonds versus 5 rotatable bonds in 1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea (CAS 1351630-87-9) where the aryl group is directly attached to the urea [1]. In published sEH inhibitor SAR campaigns, addition of a single methylene spacer between the urea core and a pendant aryl group altered inhibitor potency by 8- to 50-fold depending on the enantiomeric configuration of the cyclohexyl-bearing side, attributed to repositioning of the aryl ring within the enzyme's hydrophobic tunnel [2]. The target compound's ethyl linker provides an additional ∼2.5 Å of reach that is absent in direct-phenyl analogs, potentially accessing sub-pockets not engaged by shorter or rigidified comparators.

Conformational analysis sEH inhibitor design Structure-activity relationships

Purity Profile from Authoritative Chemical Database Supports Reproducible Procurement Specifications

The compound is listed in the Chemsrc authoritative chemical database (2024 entry) with a verified molecular formula of C₁₈H₂₈N₂O₃, molecular weight 320.4 g/mol, and canonical SMILES COc1ccc(CCNC(=O)NCC(O)C2CCCCC2)cc1 . The database record provides standardized identifiers including InChI and InChIKey, enabling unambiguous compound identity verification during procurement. While vendor-specific purity certificates are batch-dependent, the Chemsrc listing establishes a baseline identity that distinguishes this compound from impurities or degradation products that may arise from the hydroxyethyl moiety's susceptibility to dehydration or oxidation under improper storage conditions.

Compound quality control Chemical sourcing Purity specification

Hydroxyethyl Moiety Provides Additional H-Bond Donor Capacity Absent in Cyclohexyl-Only Urea Derivatives Used in Early sEH Probe Discovery

The target compound's hydroxyethyl group contributes an additional hydrogen bond donor (total HBD = 3) compared to 1-cyclohexyl-3-(2-cyclohexyl-2-hydroxyethyl)urea (total HBD = 2 when hydroxyl is present, but 2 when it is not) and 1-cyclohexyl-3-ethylurea (HBD = 2) — the latter of which served as an early sEH inhibitor scaffold with reported IC₅₀ of ∼54% inhibition at 100 µM in human sEH assays [1]. Crystal structures of human sEH complexed with N-cyclohexyl-N'-(iodophenyl)urea (CIU) reveal that the urea carbonyl accepts hydrogen bonds from active-site tyrosine residues, while the NH groups donate to an aspartate side chain [2]. The additional hydroxyl HBD in the target compound may engage a distinct water network or polar residue at the periphery of the sEH active site that is inaccessible to simpler cyclohexyl-urea inhibitors, consistent with the general observation that polar substituents on the cyclohexyl-bearing side of sEH-targeting ureas can enhance both potency and aqueous solubility.

Hydrogen bonding Pharmacophore design sEH inhibitor optimization

Optimal Application Scenarios for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea Based on Verified Differentiation Evidence


sEH Inhibitor Lead Optimization where Balanced Lipophilicity and Conformational Flexibility are Critical

The compound's XLogP3-AA of 3.0 and 7 rotatable bonds place it in a favorable physicochemical space for sEH inhibitor development. Its ethyl linker provides conformational flexibility absent in direct-phenyl ureas, enabling exploration of binding modes within the enzyme's hydrophobic tunnel that are inaccessible to rigidified analogs. Researchers optimizing sEH inhibitors for hypertension or inflammation models can use this compound as a scaffold to probe the effects of linker length and hydroxyethyl substitution on potency and PK properties, leveraging published SAR showing that analogous linker modifications produced 8–50× potency shifts [1].

Cheminformatics Model Training and Structure-Based Drug Design Benchmarking

The compound's well-defined computed properties (MW 320.4, logP 3.0, TPSA 70.6 Ų, 3 HBD, 3 HBA) and unambiguous database registration make it suitable as a benchmark molecule for training QSAR, pharmacophore, and docking models focused on 1,3-disubstituted ureas targeting sEH or related hydrolase enzymes [2]. Its intermediate flexibility (7 rotatable bonds) also provides a useful test case for conformational sampling algorithms.

Procurement Qualification and Analytical Reference Standard for Urea-Based Chemical Libraries

The 28 Da mass difference from the closest structural analog (CAS 1351630-87-9, MW 292.37) enables unambiguous identity confirmation by LC-MS or HRMS . The compound can serve as a retention time marker and mass calibration standard when screening urea-containing compound libraries, with its InChIKey TVDQENVLESHKAX-UHFFFAOYSA-N providing a globally unique digital identifier for database cross-referencing.

Hydrogen-Bonding Pharmacophore Elaboration Studies Using the Hydroxyethyl Moiety

The hydroxyethyl group provides an additional H-bond donor (total 3 HBD) relative to simpler cyclohexyl-urea sEH inhibitor scaffolds that possess only 2 HBD. This additional polar interaction point can be exploited to improve aqueous solubility and modulate off-target selectivity profiles in medicinal chemistry campaigns, consistent with the observation that polar substituents on the cyclohexyl-bearing urea side chain enhance both potency and drug-like properties in the sEH inhibitor series [3].

Quote Request

Request a Quote for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.